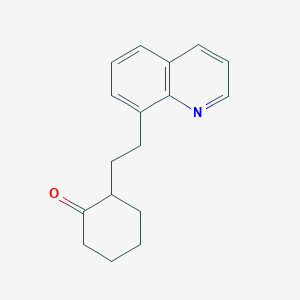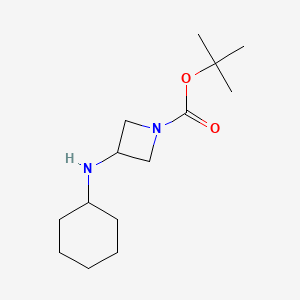![molecular formula C15H13NOS B11859699 N-(3-Methylnaphtho[1,2-b]thiophen-2-yl)acetamide CAS No. 62615-36-5](/img/structure/B11859699.png)
N-(3-Methylnaphtho[1,2-b]thiophen-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-Methylnaphtho[1,2-b]thiophen-2-yl)acetamide is a heterocyclic compound that features a thiophene ring fused with a naphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Methylnaphtho[1,2-b]thiophen-2-yl)acetamide typically involves the condensation of naphthalene-1,2-dione with α-enolic dithioesters through a Michael-type addition, followed by oxidation and cyclization . This method is efficient and yields the desired tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar condensation reactions, optimized for higher yields and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(3-Methylnaphtho[1,2-b]thiophen-2-yl)acetamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
N-(3-Methylnaphtho[1,2-b]thiophen-2-yl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-Methylnaphtho[1,2-b]thiophen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various enzymes and receptors, modulating their activity. This can lead to effects such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene share similar structural features and applications.
Naphthalene Derivatives: Compounds such as naphthalene-1,2-dione and its analogs are structurally related and exhibit similar chemical behavior.
Uniqueness
N-(3-Methylnaphtho[1,2-b]thiophen-2-yl)acetamide stands out due to its fused ring system, which imparts unique electronic and steric properties. This makes it particularly valuable in the design of new materials and pharmaceuticals with enhanced performance and specificity .
Properties
CAS No. |
62615-36-5 |
|---|---|
Molecular Formula |
C15H13NOS |
Molecular Weight |
255.3 g/mol |
IUPAC Name |
N-(3-methylbenzo[g][1]benzothiol-2-yl)acetamide |
InChI |
InChI=1S/C15H13NOS/c1-9-12-8-7-11-5-3-4-6-13(11)14(12)18-15(9)16-10(2)17/h3-8H,1-2H3,(H,16,17) |
InChI Key |
CJHAUWAXLWFETM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C=CC3=CC=CC=C32)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[(3-methoxyphenyl)methoxy]-7H-purine](/img/structure/B11859622.png)



![11-Phenyl-8-azaspiro[5.6]dodecan-9-one](/img/structure/B11859639.png)

![Cyclohexanol, 4-(2-chloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)-, trans-](/img/structure/B11859641.png)






